molecular formula C26H34N4O2 B2408562 AZ084 CAS No. 929300-19-6

AZ084

货号: B2408562
CAS 编号: 929300-19-6
分子量: 434.584
InChI 键: WIGFMKMFRGRSDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZ084 是一种有效的、选择性的、变构的、口服有效的 C-C 趋化因子受体 8 (CCR8) 拮抗剂。 它在治疗哮喘和癌症方面已显示出潜力,因为它可以抑制免疫耐受的预转移龛的形成以及肿瘤细胞在肺部的转移 .

准备方法

合成路线和反应条件

AZ084 的合成涉及多个步骤,包括中间体的制备及其在受控条件下的后续反应。 关于合成路线和反应条件的具体细节是专有的,未公开发布 .

工业生产方法

This compound 的工业生产方法也是专有的。 据了解,该化合物以高纯度 (99.69%) 生产,并以多种数量提供用于研究目的 .

化学反应分析

反应类型

AZ084 会发生各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体的条件,如温度、压力和溶剂,取决于所需的反应和产物 .

主要产物

这些反应形成的主要产物包括 this compound 的各种衍生物,它们可能具有不同的生物活性和性质 .

科学研究应用

Scientific Research Applications

1. Cancer Treatment

  • Tumor Metastasis Inhibition : AZ084 has shown efficacy in blocking the CCL1-CCR8 axis, which is pivotal for Treg differentiation and tumor cell colonization in lung tissues. In preclinical studies, this compound administration led to a significant reduction in Treg populations and inhibited tumor metastasis in murine models .
  • Case Study : In a study involving Lewis lung carcinoma (LLC) models, this compound treatment reduced Treg differentiation and subsequent tumor cell colonization in the lungs, highlighting its potential as an anti-metastatic agent .

2. Immunology

  • Regulatory T Cell Modulation : this compound's role in modulating Tregs is critical for understanding immune responses in cancer and autoimmune diseases. By inhibiting CCR8, this compound disrupts pathways that lead to immune tolerance, thereby enhancing anti-tumor immunity .
  • Case Study : Research demonstrated that this compound effectively suppressed Treg differentiation induced by tumor-derived exosomes, providing insights into its mechanism of action in immune modulation .

3. Asthma Treatment

  • Anti-Inflammatory Properties : this compound has been explored for its potential in treating asthma by mitigating inflammation through CCR8 inhibition. This application is based on its ability to reduce Th2 cell recruitment and associated inflammatory responses .
  • Research Findings : Studies indicate that this compound may help alleviate symptoms by targeting the inflammatory pathways involved in asthma exacerbations.

Data Tables

Application Area Mechanism Key Findings References
Cancer TreatmentCCR8 AntagonismReduced Treg differentiation; inhibited lung metastasis , ,
ImmunologyTreg ModulationDisrupted immune tolerance; enhanced anti-tumor immunity ,
Asthma TreatmentAnti-inflammatoryReduced Th2 cell recruitment; mitigated inflammation ,

作用机制

AZ084 通过选择性地结合 CCR8 受体并充当变构拮抗剂来发挥作用。这种结合抑制受体活性,导致调节性 T 细胞分化的下调和免疫耐受的预转移龛的抑制。 所涉及的分子靶标和途径包括 CCR8 受体和相关的信号通路 .

生物活性

AZ084 is a compound that has garnered attention for its biological activity, particularly in relation to the CCR8 chemokine receptor. This article provides a detailed overview of its mechanisms, research findings, and implications based on diverse sources.

Overview of this compound

This compound is known as a potent antagonist of the CCR8 receptor, which plays a significant role in immune responses and tumor microenvironments. It has been shown to inhibit the signaling pathways associated with CCR8, thereby affecting various biological processes such as inflammation and tumor metastasis.

This compound operates primarily through its interaction with the CCR8 receptor. Key findings include:

  • Inhibition of CCL1 Signaling : this compound effectively antagonizes the CCL1-mediated activation of CCR8. In cell-based assays, it demonstrated an IC50 value of 57.9 nM, indicating its potency in blocking CCL1-induced signaling pathways, including calcium influx and ERK phosphorylation .
  • Downregulation of Regulatory T Cells (Tregs) : this compound has been observed to restrain the formation of immunologically tolerant pre-metastatic niches by downregulating Treg populations. This action is crucial in preventing tumor cell metastasis in lung cancer models .

Case Studies and Experimental Data

  • In Vitro Studies : In experiments involving Jurkat cells expressing CCR8, this compound was shown to inhibit CCL1-induced intracellular calcium levels and ERK activation, crucial for T cell signaling and function .
  • In Vivo Models : Animal studies indicated that this compound significantly reduced tumor metastasis in lung cancer models by modulating immune responses and inhibiting Treg activity. This suggests potential therapeutic applications in oncology .
  • Structural Insights : Structural studies have elucidated the binding interactions between this compound and CCR8, revealing how it stabilizes the receptor in an inactive conformation, thereby preventing ligand-induced activation .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

Study Methodology Findings Reference
In Vitro AssayCalcium flux assayIC50 = 57.9 nM for CCL1 inhibition
In Vivo StudyLung cancer modelReduced metastasis via Treg downregulation
Structural AnalysisX-ray crystallographyRevealed binding interactions with CCR8

Implications for Therapeutic Use

The biological activity of this compound positions it as a promising candidate for therapeutic interventions, particularly in cancers where CCR8 signaling contributes to immune evasion and metastasis. Its ability to modulate Treg populations could enhance anti-tumor immunity, making it a valuable addition to cancer treatment regimens.

属性

IUPAC Name

(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-25(2)16-21-19(4-3-5-23(21)32-25)18-29-12-8-26(9-13-29)10-14-30(15-11-26)24(31)22-7-6-20(27)17-28-22/h3-7,17H,8-16,18,27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGFMKMFRGRSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=C2O1)CN3CCC4(CC3)CCN(CC4)C(=O)C5=NC=C(C=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。